N'-[(E)-(2-ethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-(2-ethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a triazole ring, a hydrazide group, and an ethoxyphenyl moiety, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves a multi-step process:
Formation of the Triazole Ring: The initial step involves the synthesis of the triazole ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under reflux conditions.
Introduction of the Sulfanyl Group: The next step is the introduction of the sulfanyl group to the triazole ring. This is usually done by reacting the triazole derivative with an appropriate thiol compound in the presence of a base such as sodium hydroxide.
Condensation Reaction: The final step involves the condensation of the resulting compound with 2-ethoxybenzaldehyde in the presence of an acid catalyst like acetic acid to form the desired hydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-ethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the hydrazide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2-ethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N’-[(E)-(2-ethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as hydrolases and oxidoreductases, which are crucial for the survival of microbial pathogens.
DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to cell death, which is particularly useful in anticancer applications.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
When compared to similar compounds, N’-[(E)-(2-ethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Similar Compounds
- N’-[(E)-(3-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- N’-[(E)-(4-ethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
These compounds share similar core structures but differ in the substituents on the phenyl ring, which can significantly alter their chemical reactivity and biological activity.
Properties
CAS No. |
361165-17-5 |
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Molecular Formula |
C21H23N5O2S |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H23N5O2S/c1-3-26-20(16-10-6-5-7-11-16)24-25-21(26)29-15-19(27)23-22-14-17-12-8-9-13-18(17)28-4-2/h5-14H,3-4,15H2,1-2H3,(H,23,27)/b22-14+ |
InChI Key |
QWQFEDNZHLWYDI-HYARGMPZSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2OCC)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2OCC)C3=CC=CC=C3 |
Origin of Product |
United States |
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